molecular formula C24H32N2O4 B11560069 N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide

N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide

Cat. No.: B11560069
M. Wt: 412.5 g/mol
InChI Key: HYOIQLVWGJZIMP-KOEQRZSOSA-N
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Description

N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide is a synthetic organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The general procedure includes:

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

    Bulk Synthesis: Using large reactors to carry out the condensation reaction.

    Optimization: Optimizing reaction conditions to maximize yield and purity.

    Purification: Employing industrial-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazone derivatives.

Scientific Research Applications

N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its pharmacological properties.

    Materials Science: Used in the development of new materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic uses.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which can inhibit enzyme activity. The hydrazone group can also participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of propoxy groups can enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(E)-(2,4-dipropoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide

InChI

InChI=1S/C24H32N2O4/c1-4-7-19-8-11-21(12-9-19)30-18-24(27)26-25-17-20-10-13-22(28-14-5-2)16-23(20)29-15-6-3/h8-13,16-17H,4-7,14-15,18H2,1-3H3,(H,26,27)/b25-17+

InChI Key

HYOIQLVWGJZIMP-KOEQRZSOSA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=C(C=C2)OCCC)OCCC

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=C(C=C2)OCCC)OCCC

Origin of Product

United States

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